molecular formula C11H14FNS B12988015 N-(3-Ethyl-4-fluorophenyl)thietan-3-amine

N-(3-Ethyl-4-fluorophenyl)thietan-3-amine

Cat. No.: B12988015
M. Wt: 211.30 g/mol
InChI Key: ZOBCTZOBRIHIDK-UHFFFAOYSA-N
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Description

N-(3-Ethyl-4-fluorophenyl)thietan-3-amine is an organic compound characterized by the presence of a thietan ring, an ethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethyl-4-fluorophenyl)thietan-3-amine typically involves the reaction of 3-ethyl-4-fluoroaniline with a thietan precursor under specific conditions. One common method involves the use of thietane-3-carboxylic acid chloride, which reacts with 3-ethyl-4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-4-fluorophenyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan ring to a more saturated form.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thietan derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Ethyl-4-fluorophenyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethyl-4-fluorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound’s thietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a thietan ring.

    Thietan-3-amine hydrochloride: A simpler analog with a thietan ring but lacking the ethyl and fluorophenyl groups.

Uniqueness

N-(3-Ethyl-4-fluorophenyl)thietan-3-amine is unique due to the combination of its thietan ring, ethyl group, and fluorophenyl group

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(3-ethyl-4-fluorophenyl)thietan-3-amine

InChI

InChI=1S/C11H14FNS/c1-2-8-5-9(3-4-11(8)12)13-10-6-14-7-10/h3-5,10,13H,2,6-7H2,1H3

InChI Key

ZOBCTZOBRIHIDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC2CSC2)F

Origin of Product

United States

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